BenchChemオンラインストアへようこそ!

2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile

Physicochemical profiling Lead optimisation CNS drug discovery

2‑Fluoro‑6‑methoxy‑4‑(4‑oxopiperidin‑1‑yl)benzonitrile (CAS 1960391‑59‑6, MW 248.25, C₁₃H₁₃FN₂O₂) is a fully synthetic, polyfunctional small‑molecule building block that incorporates three pharmacologically relevant features on a single benzonitrile core: an electron‑withdrawing nitrile, a 2‑fluoro‑6‑methoxy substitution pattern, and a 4‑oxopiperidine ring. It is supplied as a research‑grade intermediate (typical purity 98 % by HPLC) and is structurally positioned within the oxy‑fluoropiperidine chemical space that has been claimed in kinase inhibitor patent families, notably those targeting JAK and BTK.

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
Cat. No. B13055668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile
Molecular FormulaC13H13FN2O2
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)C#N
InChIInChI=1S/C13H13FN2O2/c1-18-13-7-9(6-12(14)11(13)8-15)16-4-2-10(17)3-5-16/h6-7H,2-5H2,1H3
InChIKeySMLPZLYDFPIDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile – A Trisubstituted Benzonitrile Building Block for Kinase-Focused Medicinal Chemistry


2‑Fluoro‑6‑methoxy‑4‑(4‑oxopiperidin‑1‑yl)benzonitrile (CAS 1960391‑59‑6, MW 248.25, C₁₃H₁₃FN₂O₂) is a fully synthetic, polyfunctional small‑molecule building block that incorporates three pharmacologically relevant features on a single benzonitrile core: an electron‑withdrawing nitrile, a 2‑fluoro‑6‑methoxy substitution pattern, and a 4‑oxopiperidine ring. It is supplied as a research‑grade intermediate (typical purity 98 % by HPLC) and is structurally positioned within the oxy‑fluoropiperidine chemical space that has been claimed in kinase inhibitor patent families, notably those targeting JAK and BTK . The compound’s moderate lipophilicity (LogP 1.88) and polar surface area (TPSA 53.3 Ų) place it within the property range considered favorable for CNS‑penetrant lead optimisation .

Why 2‑Fluoro‑6‑methoxy‑4‑(4‑oxopiperidin‑1‑YL)benzonitrile Cannot Be Satisfactorily Replaced by Simpler 4‑Oxopiperidinyl‑ or Mono‑Substituted Benzonitrile Analogs


The scientific utility of this compound resides in the simultaneous presence of three substituents whose combined electronic, steric, and hydrogen‑bonding properties cannot be recapitulated by any single close analog. Removing the 6‑methoxy group (2‑fluoro‑4‑(4‑oxopiperidin‑1‑yl)benzonitrile, CAS 1239845‑53‑4) eliminates a key H‑bond acceptor that, in kinase inhibitor SAR, has been shown to contribute to hinge‑region binding and isoform selectivity . Removing the 2‑fluoro substituent (4‑(4‑oxopiperidin‑1‑yl)benzonitrile, CAS 79421‑46‑8) removes the metabolic block at the ortho position and alters the electrostatic potential of the aromatic ring, which can shift both target potency and CYP‑mediated clearance . Omitting the entire oxopiperidine moiety (2‑fluoro‑6‑methoxybenzonitrile, CAS 94088‑46‑7) sacrifices the synthetically enabling ketone handle and the piperidine nitrogen, both of which are essential for constructing the fused or linked heterocyclic cores prevalent in clinical‑stage kinase inhibitors. These structural deletions are not merely incremental modifications; they produce discrete chemical entities with different LogP, TPSA, H‑bond profiles, and reactivity, making generic substitution invalid for programs that depend on precise structure‑based design.

Head‑to‑Head Quantitative Differentiation: 2‑Fluoro‑6‑methoxy‑4‑(4‑oxopiperidin‑1‑YL)benzonitrile vs. Its Closest Commercially Available Analogs


Molecular Descriptor Comparison: Combined Fluoro/Methoxy Substitution Alters Physicochemical Profile vs. Unsubstituted 4‑Oxopiperidinylbenzonitrile Parent

Relative to the unsubstituted parent scaffold 4‑(4‑oxopiperidin‑1‑yl)benzonitrile (CAS 79421‑46‑8), the target compound carries an additional fluorine and methoxy group that jointly increase molecular weight, hydrogen‑bond acceptor count, and topological polar surface area while maintaining a moderate LogP compatible with CNS drug design. These differences are quantified from vendor‑certified and predicted property data .

Physicochemical profiling Lead optimisation CNS drug discovery

Lipophilicity Tuning: LogP 1.88 Falls Within the Optimal CNS Drug‑Like Range, Differentiating from Mono‑Fluoro and Des‑Methoxy Analogs

The measured/calculated LogP of 1.88 for the target compound lies within the optimal CNS drug range (LogP 1–3), whereas the mono‑fluoro analog 2‑fluoro‑4‑(4‑oxopiperidin‑1‑yl)benzonitrile (lacking the 6‑methoxy) is expected to have a LogP approximately 0.5–0.8 units lower . The 6‑methoxy group provides a moderate lipophilicity increase without pushing the compound into the high‑LogP territory (>3) associated with increased off‑target promiscuity, phospholipidosis risk, and poor developability. This balanced LogP is a direct consequence of the concurrent fluoro (electron‑withdrawing, polarity‑increasing) and methoxy (electron‑donating, lipophilicity‑increasing) substitution, a combination that cannot be achieved by either substituent alone.

CNS penetration Lipophilicity Drug‑likeness

Synthetic Diversification Potential: The 4‑Oxopiperidine Ketone Provides a Reactive Handle Absent in 2‑Fluoro‑6‑methoxybenzonitrile

The 4‑oxopiperidine ketone is a versatile functional group that enables reductive amination (with primary/secondary amines), Grignard and organolithium addition, enolate alkylation, oxime/hydrazone formation, and Baeyer‑Villiger oxidation. The comparator 2‑fluoro‑6‑methoxybenzonitrile (CAS 94088‑46‑7, MW 151.14) lacks this ketone and the piperidine nitrogen entirely, limiting its elaboration to reactions at the nitrile or electrophilic aromatic substitution. The target compound thus offers at least two additional orthogonal diversification vectors (ketone + piperidine N) for library synthesis or late‑stage functionalisation .

Synthetic intermediate Parallel synthesis Fragment elaboration

Kinase Inhibitor Scaffold Relevance: Oxy‑Fluoropiperidine Derivatives Are Claimed as JAK/BTK Inhibitors, Supporting the Target Compound's Value as a Privileged Intermediate

Patent US 2020/0308177 (Daewoong Pharmaceutical) explicitly claims a series of oxy‑fluoropiperidine derivatives as inhibitors of Janus kinase (JAK) and Bruton's tyrosine kinase (BTK), with demonstrated activity in enzymatic and cellular assays. Although the target compound itself is not a final bioactive molecule within the patent, it embodies the core oxy‑fluoropiperidine‑phenyl pharmacophore that is structurally intermediate between the patent's exemplified compounds and commercially available starting materials . Separately, the 2‑fluoro‑6‑methoxy substitution pattern is a key determinant of potency in the ALK2 inhibitor M4K2234 (ALK2 IC₅₀ = 5 nM, ALK5 IC₅₀ = 2144 nM, selectivity ratio 429‑fold) .

Kinase inhibition JAK BTK Immuno‑oncology

Purity Specification and Quality Control: 98 % HPLC Purity with Vendor‑Certified Analytical Data Differentiates from Lower‑Purity or Uncharacterised Analog Suppliers

The target compound is commercially supplied at 98 % purity (HPLC), with supporting analytical documentation (NMR, HPLC, GC) available from multiple vendors including Leyan and ChemicalBook . By contrast, the closest analog 2‑fluoro‑4‑(4‑oxopiperidin‑1‑yl)benzonitrile (CAS 1239845‑53‑4) is listed by some suppliers as a discontinued product with limited batch‑specific purity certificates, introducing procurement risk for multi‑step synthesis where intermediate purity directly affects downstream yields . The higher assurance of purity and batch‑to‑batch consistency reduces the need for in‑house repurification and improves the reliability of SAR data generated from the compound.

Quality control Purity Procurement

Procurement‑Guiding Application Scenarios for 2‑Fluoro‑6‑methoxy‑4‑(4‑oxopiperidin‑1‑YL)benzonitrile


Kinase‑Focused Fragment Elaboration and Lead Optimisation

The compound serves as a direct starting point for synthesising JAK, BTK, or ALK2 inhibitor candidates. The 4‑oxopiperidine ketone can be reductively aminated with diverse amine fragments to rapidly generate a focussed library, while the 2‑fluoro‑6‑methoxy‑benzonitrile portion provides the substitution pattern that has been validated in potent, selective kinase inhibitors such as M4K2234 (ALK2 IC₅₀ = 5 nM) . This scenario is most appropriate for medicinal chemistry teams that require a single building block offering both a validated kinase‑binding motif and a readily derivatisable ketone handle, avoiding the need to construct the oxopiperidine ring de novo.

CNS‑Penetrant Lead Generation Requiring Balanced LogP and TPSA

With a LogP of 1.88 and TPSA of 53.3 Ų, the target compound sits within the established CNS drug‑like space (LogP 1–3, TPSA < 90 Ų) . Medicinal chemists pursuing CNS targets—particularly CNS‑penetrant kinase inhibitors for neuro‑oncology or neuroinflammation—can use this building block as a starting scaffold with confidence that the physicochemical properties are permissive for blood–brain barrier penetration, in contrast to higher‑LogP or lower‑TPSA analogs that may exhibit either poor solubility or excessive efflux transporter recognition.

Parallel Synthesis and DNA‑Encoded Library (DEL) Chemistry

The presence of three orthogonal reactive handles (nitrile, ketone, and piperidine nitrogen) makes this compound suitable for split‑and‑pool library synthesis or DNA‑encoded library construction. The ketone enables on‑DNA reductive amination or hydrazone formation, the nitrile can be reduced to the amine or hydrolysed to the acid, and the piperidine nitrogen can be alkylated or acylated under standard conditions. The 98 % HPLC purity specification ensures that library quality is not compromised by impurities that could generate false‑positive screening hits.

SAR Exploration of Metabolic Stability via Aryl Fluorination

The 2‑fluoro substituent is positioned ortho to the nitrile and meta to the oxopiperidine, a geometry that blocks a known site of cytochrome P450‑mediated oxidative metabolism on the phenyl ring. Research teams investigating structure‑metabolism relationships can procure this compound alongside the des‑fluoro analog 4‑(4‑oxopiperidin‑1‑yl)‑2‑methoxybenzonitrile (if available) to generate matched molecular pairs and quantify the contribution of fluorination to microsomal stability, using the target compound as the fluorinated partner in a controlled comparative experiment .

Quote Request

Request a Quote for 2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.